5-(4-bromostyryl)-3-methyl-4-nitroisoxazole
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Overview
Description
5-(4-bromostyryl)-3-methyl-4-nitroisoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a bromostyryl group, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing 3-methyl-4-nitro-5-(4-bromostyryl)isoxazole involves a solvent-free procedure using nano-titania as a solid support and recyclable catalyst . This method is eco-friendly and provides excellent yields. The reaction typically involves the condensation of appropriate aldehydes with primary nitro compounds under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and the use of recyclable catalysts like nano-titania can be scaled up for industrial applications. The use of solvent-free conditions and recyclable catalysts aligns with sustainable and eco-friendly industrial practices .
Chemical Reactions Analysis
Types of Reactions
5-(4-bromostyryl)-3-methyl-4-nitroisoxazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The bromine atom in the bromostyryl group can be substituted with other nucleophiles.
Cycloaddition: Isoxazoles can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Cycloaddition: Reagents like nitrile oxides can be used for cycloaddition reactions.
Major Products
Reduction: Conversion to 3-methyl-4-amino-5-(4-bromostyryl)isoxazole.
Substitution: Formation of various substituted isoxazoles depending on the nucleophile used.
Cycloaddition: Formation of fused heterocyclic compounds.
Scientific Research Applications
5-(4-bromostyryl)-3-methyl-4-nitroisoxazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Used in the synthesis of advanced materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 3-methyl-4-nitro-5-(4-bromostyryl)isoxazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The bromostyryl group can enhance binding affinity to certain enzymes or receptors, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-4-nitro-5-styrylisoxazole: Lacks the bromine atom, which can affect its reactivity and biological properties.
3,5-Dimethyl-4-nitroisoxazole: Features a different substitution pattern, leading to different chemical and biological behaviors.
Uniqueness
5-(4-bromostyryl)-3-methyl-4-nitroisoxazole is unique due to the presence of the bromostyryl group, which can significantly influence its chemical reactivity and potential biological activities. This makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H9BrN2O3 |
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Molecular Weight |
309.11 g/mol |
IUPAC Name |
5-[(E)-2-(4-bromophenyl)ethenyl]-3-methyl-4-nitro-1,2-oxazole |
InChI |
InChI=1S/C12H9BrN2O3/c1-8-12(15(16)17)11(18-14-8)7-4-9-2-5-10(13)6-3-9/h2-7H,1H3/b7-4+ |
InChI Key |
SMRQMCKIYHUYRB-QPJJXVBHSA-N |
SMILES |
CC1=NOC(=C1[N+](=O)[O-])C=CC2=CC=C(C=C2)Br |
Isomeric SMILES |
CC1=NOC(=C1[N+](=O)[O-])/C=C/C2=CC=C(C=C2)Br |
Canonical SMILES |
CC1=NOC(=C1[N+](=O)[O-])C=CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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